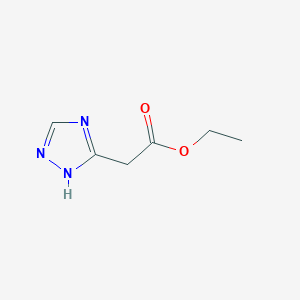

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate

Beschreibung

Contextualization within Nitrogen-Containing Heterocycles Research

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. wisdomlib.org They represent one of the most significant and extensively researched classes of organic molecules, primarily due to their widespread presence in natural products and their diverse utility in various scientific fields. mdpi.com These compounds are fundamental to life, forming the core structure of many essential biological molecules like vitamins, hormones, alkaloids, and nucleic acids (DNA and RNA).

In the realm of medicinal chemistry, nitrogen heterocycles are of paramount importance. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle in their structure. This prevalence is attributed to their unique physicochemical properties. The nitrogen atoms can act as hydrogen bond donors or acceptors, which facilitates strong and specific interactions with biological targets such as enzymes and receptors. nih.govnih.gov Furthermore, the rigid frameworks of these rings can help in optimizing the conformational properties of a drug molecule, while their polar nature can enhance solubility and other pharmacokinetic profiles. nih.gov This structural and functional diversity allows for the modulation of various biological activities, including anti-inflammatory, antimicrobial, anti-tumor, antiviral, and antifungal properties. mdpi.com

Evolution of Research Interests in Triazole-Based Compounds

Among the vast family of nitrogen heterocycles, triazoles, and specifically the 1,2,4-triazole (B32235) isomer, have garnered sustained and significant research interest. nih.gov The 1,2,4-triazole is a five-membered ring containing three nitrogen atoms and has a molecular formula of C₂H₃N₃. nih.gov It is a stable scaffold that is resistant to metabolic degradation. nih.gov Research has shown that the 1,2,4-triazole ring can act as an isostere for amide, ester, and carboxylic acid groups, allowing it to mimic these functionalities while offering different electronic and steric properties. nih.gov

The evolution of research into 1,2,4-triazoles has led to the development of numerous commercially successful drugs. This nucleus is a key component in a variety of antifungal agents (e.g., fluconazole (B54011), itraconazole), anxiolytics (e.g., estazolam), and anticancer drugs (e.g., letrozole (B1683767), anastrozole). nih.govresearchgate.net The broad spectrum of biological activities reported for 1,2,4-triazole derivatives is extensive, encompassing antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties. researchgate.netzsmu.edu.ua This versatility has cemented the 1,2,4-triazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov Consequently, the synthesis of novel 1,2,4-triazole derivatives remains a highly active area of investigation, with researchers continuously exploring new substitutions on the triazole ring to discover compounds with enhanced efficacy and selectivity. nih.govresearchgate.net

Rationale for Focused Investigation on Ethyl 2-(1H-1,2,4-Triazol-5-yl)acetate and its Analogues

The specific focus on this compound stems from its identity as a valuable and versatile synthetic intermediate. This compound belongs to the class of (1,2,4-triazol-3-yl)acetates (the 3- and 5-positions are tautomeric), which are considered promising building blocks for the creation of more complex molecules. nih.gov The structure combines the stable and biologically active 1,2,4-triazole ring with an ethyl acetate (B1210297) functional group. This ester moiety provides a reactive handle for a wide range of chemical transformations.

A key synthetic route to this class of compounds is the Pinner reaction, which involves the conversion of α-substituted ethyl cyanoacetates into carboxyimidate salt intermediates, followed by cyclization with formylhydrazide. nih.gov This methodology allows for the introduction of various substituents on the carbon atom adjacent to the ester group, leading to a diverse library of α-substituted 2-(1H-1,2,4-triazol-5-yl)acetates. nih.gov

The rationale for investigating these compounds is multi-faceted:

Access to Novel Derivatives: The acetate side chain can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. The active methylene (B1212753) group (the CH₂ between the triazole ring and the carbonyl group) can also be functionalized. nih.gov This chemical versatility allows for the systematic synthesis of a wide array of new triazole derivatives for biological screening.

Scaffolding for Drug Discovery: By using this compound as a starting material, medicinal chemists can incorporate the proven 1,2,4-triazole pharmacophore into larger, more complex molecular architectures, aiming to develop novel therapeutic agents. nih.gov

Probing Structure-Activity Relationships (SAR): The synthesis of analogues of this compound with different substituents allows for detailed SAR studies. By systematically modifying the structure and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for a desired therapeutic effect, leading to the rational design of more potent and selective drug candidates. nih.gov

In essence, while the parent compound itself may not be the final active molecule, its strategic importance as a highly adaptable and functionalized building block provides a strong justification for its focused investigation in the ongoing quest for new and improved chemical entities in science and medicine.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-7-4-8-9-5/h4H,2-3H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKGDUKXNRZJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361423 | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23159-61-7 | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-1,2,4-triazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 1h 1,2,4 Triazol 5 Yl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate provides distinct signals that correspond to each type of proton in the molecule. The ethyl ester group characteristically displays a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from spin-spin coupling with each other. The methylene bridge (CH₂), being adjacent to both the triazole ring and the carbonyl group, typically appears as a singlet. The proton attached to the triazole ring (C-H) also manifests as a singlet, while the N-H proton of the triazole ring often appears as a broad singlet.

The chemical shifts (δ) for these protons are influenced by their electronic environment. For instance, in derivatives such as ethyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate, the signals of the ethyl group are clearly observed. researchgate.net Similarly, studies on other ethyl ester-containing triazoles and related heterocycles confirm the characteristic patterns of the ethyl group and methylene bridge protons. rsc.orgnih.govniscpr.res.in

Table 1: Expected ¹H-NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.25 | Triplet (t) |

| Ethyl OCH₂ | ~4.15 | Quartet (q) |

| Methylene CH₂ | ~4.00 | Singlet (s) |

| Triazole C-H | ~8.00 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) of the ester group is typically found significantly downfield, often above 165 ppm. The carbons of the triazole ring appear in the aromatic region, with their exact shifts depending on the tautomeric form and substitution. The ethyl group carbons and the methylene bridge carbon resonate in the upfield region.

Spectroscopic data from various triazole derivatives, including complex structures like triazolopyrimidines and functionalized triazoles, provide a basis for assigning these chemical shifts. rsc.orgnih.govsemanticscholar.org For example, the ¹³C-NMR spectra of related compounds consistently show the ester carbonyl carbon and the ethyl group carbons in their expected regions. nih.govresearchgate.net

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | ~168.0 |

| Triazole C=N | ~150.0 - 160.0 |

| Triazole C-H | ~145.0 |

| Ethyl OCH₂ | ~62.0 |

| Methylene CH₂ | ~35.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton correlations. For this compound, a cross-peak between the ethyl CH₃ triplet and the OCH₂ quartet would be expected, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons directly to the carbons they are attached to. It would show cross-peaks between the signals in the ¹H-NMR spectrum and their corresponding signals in the ¹³C-NMR spectrum (e.g., ethyl CH₃ protons to the ethyl CH₃ carbon).

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₆H₉N₃O₂), the calculated exact mass is 167.0695. An HRMS analysis yielding a measured mass extremely close to this value would unequivocally confirm the molecular formula. semanticscholar.org This technique is routinely used to verify the identity of newly synthesized triazole derivatives and other complex molecules. nih.govniscpr.res.inrsc.orgnih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. nih.gov

For this compound, the molecular ion peak [M]⁺ at m/z = 167 would be observed. Characteristic fragmentation pathways would likely involve the loss of various neutral fragments from the ester group and the cleavage of the triazole ring. ijbr.com.pk

Table 3: Plausible EI-MS Fragmentation Pattern for this compound

| Fragment Structure | Fragment Name | m/z |

|---|---|---|

| [C₆H₉N₃O₂]⁺ | Molecular Ion | 167 |

| [M - C₂H₅O]⁺ | Loss of ethoxy radical | 122 |

| [M - C₂H₄]⁺ | McLafferty rearrangement (loss of ethene) | 139 |

| [M - COOC₂H₅]⁺ | Loss of ethyl carboxylate radical | 94 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the verification of both the purity and identity of synthesized compounds like this compound. This hybrid method leverages the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. In a typical analysis, the compound is dissolved in a suitable solvent and injected into an LC system, often employing a reverse-phase column. The sample travels through the column, and its components are separated based on their affinity for the stationary phase.

The eluent from the LC column is then introduced into the mass spectrometer. For identity confirmation, the mass spectrometer detects the molecular ion of the compound, typically as a protonated species [M+H]⁺ in positive ion mode, which for this compound would correspond to a specific mass-to-charge ratio (m/z). This confirms the molecular weight of the compound. Purity is assessed from the chromatogram; an ideal pure sample presents as a single, sharp peak. The presence of other peaks indicates impurities, and their relative area percentages can be used to quantify the purity of the sample. Validated LC-MS/MS methods are routinely used for the detection and quantification of 1,2,4-triazole (B32235) and its derivatives in various matrices, achieving low limits of quantification, often in the micrograms per kilogram range. nih.gov The technique's sensitivity and specificity make it indispensable for confirming the successful synthesis and purification of triazole derivatives. nih.govepa.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of different bonds. For this compound, IR spectroscopy can confirm the presence of both the triazole ring and the ethyl acetate (B1210297) side chain through their characteristic absorption bands.

The key functional groups and their expected absorption ranges are detailed below. The spectrum would be characterized by a strong carbonyl (C=O) stretch from the ester group, along with various C-H, N-H, C-O, and C=N vibrations. whiterose.ac.uk The N-H stretching of the triazole ring typically appears as a broad band, while the C=N and N=N stretching vibrations are characteristic of the heterocyclic ring structure. ijsr.netresearchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Ester | C=O | Stretch | ~1735 |

| Ester | C-O | Stretch | 1300-1000 |

| Triazole Ring | N-H | Stretch | 3300-3100 (broad) |

| Triazole Ring | C=N / N=N | Stretch | 1650-1550 |

| Alkyl Chain | C-H | Stretch | 3000-2850 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, analysis of closely related 1,2,4-triazole derivatives provides significant insight into the expected structural features. researchgate.netnih.gov For instance, the analysis of derivatives confirms the planarity of the 1,2,4-triazole ring and provides exact bond lengths, bond angles, and torsion angles. nih.govmdpi.com This data is crucial for understanding the molecule's geometry and electronic structure.

The type of data obtained from a single-crystal X-ray analysis is illustrated by the crystallographic information for a related compound, ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. researchgate.net

Table 2: Illustrative Crystallographic Data for a Related Triazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6646 (15) |

| b (Å) | 8.644 (2) |

| c (Å) | 12.393 (3) |

| α (°) | 85.549 (4) |

| β (°) | 81.179 (4) |

| γ (°) | 74.569 (4) |

Data from the analysis of ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. researchgate.net

The 1,2,4-triazole ring can exist in different tautomeric forms, most commonly the 1H and 4H forms, depending on the position of the hydrogen atom on the ring nitrogens. ijsr.netnih.gov X-ray crystallography is an invaluable tool for unambiguously determining which tautomer is present in the solid state. ncl.res.in By precisely locating the non-hydrogen atoms, the positions of substituents and the geometry of the ring allow for the definitive assignment of the tautomeric form.

A prominent example of tautomerism in substituted 1,2,4-triazoles is the thione-thiol equilibrium observed in 3-mercapto-1,2,4-triazoles or their 5-thioxo isomers. ijsr.netmdpi.com These compounds can exist with the mobile hydrogen attached to a nitrogen atom (the thione form, containing a C=S bond) or to the sulfur atom (the thiol form, containing an S-H bond). Crystallographic studies on such derivatives have consistently shown that the thione tautomer is the predominant form in the solid state. mdpi.com This is confirmed by the observed C=S double bond length and the absence of a proton on the sulfur atom.

X-ray crystallography provides detailed insights into the molecule's conformation and the network of intermolecular interactions that stabilize the crystal lattice. In derivatives of this compound, the triazole ring itself is generally planar. researchgate.netnih.gov The conformation of the molecule is defined by the torsion angles between the plane of the triazole ring and the attached ethyl acetate substituent.

Table 3: Common Intermolecular Interactions in 1,2,4-Triazole Derivative Crystals

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Typically involves N-H or O-H as donors and N or O atoms as acceptors. |

| π-π Stacking | Attractive interaction between the electron clouds of adjacent aromatic triazole rings. nih.gov |

| C-H···O/N Interactions | Weak hydrogen bonds where a C-H group acts as the donor. nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical synthesis, providing quantitative data on the elemental composition of a compound. eltra.comhuji.ac.il This destructive method, typically involving combustion analysis, measures the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements like sulfur (S). eltra.comthermofisher.com The experimental results are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement, generally within ±0.4%, is a crucial indicator of the sample's purity and confirmation of its proposed structure. huji.ac.il

For the target compound, This compound , with the molecular formula C₆H₉N₃O₂, the theoretical elemental composition is calculated as follows:

Carbon (C): 46.45%

Hydrogen (H): 5.85%

Nitrogen (N): 27.08%

Oxygen (O): 20.62%

While direct experimental data for this specific compound is not prevalent in the reviewed literature, the analysis of its derivatives is widely reported and serves to illustrate the utility of this technique. For newly synthesized compounds, researchers consistently report the "calculated" versus "found" values to validate their structures. researchgate.netdergipark.org.tr

The table below presents data from studies on various 1,2,4-triazole derivatives, showcasing the typical agreement between calculated and experimentally found elemental percentages.

Theoretical and Computational Investigations of Ethyl 2 1h 1,2,4 Triazol 5 Yl Acetate and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of heterocyclic compounds, including 1,2,4-triazole (B32235) derivatives. irjweb.comnih.gov These computational techniques allow for the accurate prediction of molecular geometries, vibrational spectra, and various electronic properties, offering insights that are complementary to experimental data. irjweb.comresearchgate.net

The optimized geometric parameters, including bond lengths and angles, for the 1,2,4-triazole core are well-characterized. The C-N and N-N bond lengths typically fall within a narrow range of 1.32 to 1.36 Å, which is consistent with the aromatic character of the ring. wikipedia.org For ethyl 2-(1H-1,2,4-triazol-5-yl)acetate, it is expected that the geometry of the triazole ring itself would not deviate significantly from these established values. The ester group's conformation would be a key variable, determined by the rotational freedom around the C-C and C-O single bonds of the acetate (B1210297) side chain.

Table 1: Predicted Structural Parameters for a Representative 1,2,4-Triazole Ring Data below is generalized from computational studies on 1,2,4-triazole analogues.

| Parameter | Typical Bond Length (Å) / Angle (°) | Source |

|---|---|---|

| N1-N2 | ~1.35 | wikipedia.org |

| N2-C3 | ~1.32 | wikipedia.org |

| C3-N4 | ~1.36 | wikipedia.org |

| N4-C5 | ~1.35 | nih.gov |

| C5-N1 | ~1.33 | nih.gov |

| N1-N2-C3 Angle | ~108° | nih.gov |

| N2-C3-N4 Angle | ~112° | nih.gov |

Simulated vibrational spectra, particularly infrared (IR) spectra, are invaluable for assigning experimental absorption bands. DFT calculations have been shown to produce theoretical spectra that are in very good agreement with experimental data for 1,2,4-triazole compounds. nih.govacs.org The vibrational modes of the 1,2,4-triazole ring give rise to characteristic bands in the IR spectrum. For example, bands in the 900-1100 cm⁻¹ region are typically attributed to 1,2,4-triazole ring vibrations. researchgate.net The N-H stretching and bending force constants are influenced by hydrogen bonding. aip.org For this compound, the spectrum would be a composite of the triazole ring modes, the acetate group vibrations (such as the prominent C=O stretch), and the vibrations of the methylene (B1212753) and ethyl groups.

Table 2: Characteristic Calculated Vibrational Frequencies for the 1,2,4-Triazole Ring Data below is generalized from computational and experimental studies on 1,2,4-triazole and its derivatives.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Source |

|---|---|---|

| N-H Stretch | 3100 - 3500 | aip.org |

| C-H Stretch | 3000 - 3100 | acs.org |

| C=N Stretch | 1500 - 1600 | researchgate.net |

| Ring Stretching Vibrations | 1100 - 1300 | researchgate.net |

| Ring Bending/Deformation | 900 - 1100 | researchgate.net |

The electronic properties of a molecule are fundamental to its reactivity and interactions. uobaghdad.edu.iqnih.gov DFT provides robust tools for characterizing the electronic landscape of molecules like this compound. rsc.orgrsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net

In studies of various 1,2,4-triazole derivatives, the HOMO is often delocalized over the triazole ring and adjacent substituents, while the LUMO can also be centered on the heterocyclic ring system. researchgate.net For this compound, the HOMO would likely involve the π-system of the triazole ring and the lone pair electrons on the nitrogen and oxygen atoms. The LUMO would likely be a π* anti-bonding orbital of the triazole ring, potentially with contributions from the carbonyl group of the ester. The HOMO-LUMO gap for related triazoles has been calculated to be in the range of 4-6 eV, indicating high kinetic stability. researchgate.netntu.edu.iq

Table 3: Representative FMO Energies for 1,2,4-Triazole Analogues Values are illustrative and vary based on the specific derivative and computational method.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | -6.91 | -1.22 | 5.69 | irjweb.com |

| 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one | -6.16 | -2.09 | 4.07 | researchgate.net |

| 3,5-diamino-1,2,4-triazole | -0.24 | -0.06 | 4.86 | researchgate.net |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. irjweb.comnih.gov The MEP map displays different potential values on the electron density surface, with red indicating regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For 1,2,4-triazole derivatives, the most negative potential (red/yellow regions) is consistently located around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. irjweb.comresearchgate.net The hydrogen atom attached to the ring nitrogen (N-H) typically appears as a region of positive potential (blue). In this compound, the carbonyl oxygen of the ester group would also be a site of high negative potential, making it a hydrogen bond acceptor. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Mulliken atomic charge analysis provides a method for partitioning the total molecular charge among the individual atoms. While it has known limitations, it offers a qualitative picture of the charge distribution. In computational studies of 1,2,4-triazole derivatives, methods like Natural Bond Orbital (NBO) analysis, which is conceptually similar, are often used to determine atomic net charges. nih.gov

These analyses typically show that the nitrogen atoms in the 1,2,4-triazole ring carry a significant negative charge, confirming their basicity. nih.gov The carbon atoms within the ring have a smaller, often positive, charge. The hydrogen atoms bonded to carbon and nitrogen are electropositive. For this compound, the carbonyl carbon of the ester would be expected to carry a significant positive charge, while the carbonyl and ether oxygens would be negatively charged, consistent with the polarity of the ester functional group.

Electronic Structure Characterization

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogues, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

Researchers have widely employed molecular docking to screen 1,2,4-triazole derivatives against various protein targets. For instance, studies have investigated these compounds as potential inhibitors of enzymes crucial for the survival of pathogens or the progression of diseases. One such target is the Mycobacterium tuberculosis cytochrome P450 CYP121, where 1,2,4-triazole derivatives have been evaluated for their antitubercular potential. mdpi.com Another significant target is the aromatase enzyme, a member of the cytochrome P450 superfamily, which is overexpressed in certain types of breast cancer. nih.gov Docking studies of novel 1,2,4-triazole derivatives into the aromatase binding pocket have helped to understand their mechanism of action, revealing key interactions with amino acid residues. nih.gov

The binding modes typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. The triazole ring itself is often a key player, with its nitrogen atoms acting as hydrogen bond acceptors. The ester group and other substituents on the acetate or triazole core also contribute significantly to the binding affinity. For example, in studies targeting protein kinases like c-kit tyrosine kinase, the acetamide (B32628) derivatives of 1,2,4-triazoles demonstrated strong binding affinities, forming hydrogen bonds and hydrophobic interactions within the kinase domain. nih.gov

The results from these simulations are often quantified by a docking score, which estimates the binding free energy. Lower scores typically indicate a more favorable binding pose. These studies provide a rational basis for the design of new, more potent analogues by suggesting modifications that could enhance binding affinity and selectivity.

Table 1: Representative Molecular Docking Results for 1,2,4-Triazole Analogues

| Compound/Analogue Class | Protein Target | Binding Affinity/Score | Key Interacting Residues |

| 1,2,4-Triazole-Thione Derivatives | M. tuberculosis CYP121 | Not specified | Not specified |

| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butan-1,4-diones | Aromatase Enzyme | -8.73 kcal/mol | MET374, PHE221, TRP224, ALA306 |

| 1,2,4-Triazole-Cored Acetamides | c-Kit Tyrosine Kinase | -176.749 kcal/mol | CYS 673, GLU 640, THR 670 |

| Imidazotriazole-based Thiazolidinone | Acetylcholinesterase (AChE) | -8.90 to -11.90 kcal/mol | TYR341, ASP74, TYR124, TRP286 |

Note: Data is compiled from studies on various 1,2,4-triazole analogues and may not represent the exact compound this compound. The scores and interaction types are illustrative of the class of compounds.

Molecular Dynamics (MD) Simulations for Stability and Interaction Profiling

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to provide a more dynamic and realistic assessment of the ligand-receptor complex. While docking provides a static snapshot of the binding pose, MD simulations track the movements of atoms and molecules over time, offering insights into the stability of the complex and the persistence of key interactions in a simulated physiological environment. nih.gov

MD simulations also allow for a detailed analysis of the interaction profile over time. This includes monitoring the occupancy of hydrogen bonds, the dynamics of hydrophobic contacts, and the role of water molecules in mediating interactions between the ligand and the protein. This dynamic view can reveal transient interactions or conformational changes that are not apparent from static docking models. Such studies on related heterocyclic systems have shown that the initial interactions predicted by docking are often maintained throughout the simulation, confirming the stability of the complex. nih.govmdpi.com These simulations are crucial for confirming that a potential drug candidate can form a stable and lasting complex with its biological target.

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the intramolecular bonding and electronic structure of a molecule. It provides a detailed picture of charge distribution, electron delocalization, and hyperconjugative interactions between orbitals. For this compound and its analogues, NBO analysis helps to understand the molecule's intrinsic stability, reactivity, and the nature of its chemical bonds. researchgate.nettandfonline.com

NBO calculations determine the charge distribution on each atom, offering insights into the molecule's electrostatic potential and reactivity. mdpi.com Studies on related 1,2,4-triazole derivatives have used NBO analysis to elucidate the electronic effects of different substituents on the triazole ring. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions. For example, significant stabilization energies are often found for interactions involving the lone pairs of nitrogen and oxygen atoms and the antibonding orbitals (π* or σ*) of adjacent bonds. These interactions are crucial for the planarity and stability of the heterocyclic ring and its substituents. In analogues, strong intramolecular hydrogen bonds, such as those between a donor N-H group and an acceptor oxygen atom, can be identified and quantified by NBO analysis. researchgate.net

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Triazole Analogue

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N4 | π(C3-N2) | 55.2 | Lone Pair -> Antibonding π |

| LP(1) O1 | σ(C9-C10) | 28.5 | Lone Pair -> Antibonding σ |

| π(C5-C6) | π(N1-C2) | 20.1 | π -> π Delocalization |

| σ(N1-H1) | LP*(N2) | 5.8 | σ -> Lone Pair (Intramolecular H-Bond) |

Note: This data is illustrative, based on findings for 1,2,4-triazole derivatives, and represents the types of interactions analyzed. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties like normalized contact distance (d_norm) onto the molecular surface, it provides a detailed fingerprint of how molecules pack together. This analysis is particularly valuable for understanding the forces that govern the solid-state structure of compounds like this compound and its analogues. nih.govnih.gov

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The d_norm map highlights regions of close intermolecular contact; deep red spots indicate contacts shorter than the van der Waals radii, which are often associated with hydrogen bonds. nih.gov

Other significant interactions that are consistently observed and quantified include:

H···O/O···H contacts: These correspond to hydrogen bonds involving the carbonyl oxygen of the acetate group or other oxygen atoms. nih.goviucr.org

H···N/N···H contacts: These represent hydrogen bonds involving the nitrogen atoms of the triazole ring. nih.goviucr.org

π-π stacking: Interactions between aromatic or heterocyclic rings are also observed, contributing to the stability of the crystal structure. nih.gov

By providing precise percentages for each type of interaction, Hirshfeld surface analysis offers a comprehensive understanding of the supramolecular architecture, which influences physical properties like melting point and solubility.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Triazole Analogues

| Compound/Analogue | H···H | H···O/O···H | H···N/N···H | H···C/C···H | Other |

| Ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate nih.gov | 47.7% | 14.8% | 9.6% | 17.5% | 10.4% (S···H, N···C, etc.) |

| Ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate nih.gov | 54.6% | 13.6% | 16.1% | 4.9% | 10.8% (C···C, N···C, etc.) |

| Ethyl 2-{4-[(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate iucr.org | 44.5% | 18.8% | 17.0% | 10.4% | 9.3% (C···C, O···C, etc.) |

Exploration of Biological Activities and Medicinal Chemistry Implications of Ethyl 2 1h 1,2,4 Triazol 5 Yl Acetate Derivatives

Antimicrobial Activity Studies

The versatile scaffold of 1,2,4-triazole (B32235) has been extensively utilized to develop novel antimicrobial compounds. The inherent chemical properties of this heterocycle, including its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore for designing new drugs to combat the growing threat of antimicrobial resistance.

Derivatives of ethyl 2-(1H-1,2,4-triazol-5-yl)acetate have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The structural modifications on the triazole ring and the acetate (B1210297) moiety play a crucial role in determining the potency and spectrum of their antibacterial effects.

Numerous studies have highlighted the efficacy of 1,2,4-triazole derivatives against Gram-positive bacteria. For instance, certain novel 1H-1,2,4-triazolyl derivatives have shown potent activity, in some cases exceeding that of reference drugs like ampicillin (B1664943). nih.gov Hybrid molecules incorporating the 1,2,4-triazole scaffold have also been synthesized and evaluated for their antibacterial properties. For example, hybrids of clinafloxacin (B351) and 1,2,4-triazole have displayed significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives showing stronger activity than the parent antibiotic. mdpi.com Similarly, ofloxacin-triazole hybrids have demonstrated comparable activity to ofloxacin (B1677185) against S. aureus and S. epidermidis. mdpi.com

The development of resistance in Gram-positive pathogens, particularly the ESKAPE pathogens (Enterococcus faecium and Staphylococcus aureus), necessitates the discovery of new antibacterial agents. nih.gov Research into benzimidazole (B57391) derivatives, which can be structurally related to triazole compounds, has also shown promising results against Staphylococcus aureus and Listeria monocytogenes. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 1-(dihalobenzylo)-1,2,4-triazole-3-thiols | S. aureus | MIC = 2 µg/mL | mdpi.com |

| Clinafloxacin-triazole hybrids | MRSA | MIC = 0.25 µg/mL | mdpi.com |

| Ofloxacin-triazole hybrids | S. aureus, S. epidermidis | MIC = 0.25–1 µg/mL | mdpi.com |

| Benzimidazole derivatives | L. monocytogenes | MIC = 15.62 µg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

The antibacterial spectrum of this compound derivatives often extends to Gram-negative bacteria. nih.gov Studies have shown that newly synthesized 1H-1,2,4-triazolyl derivatives can exhibit lower minimum inhibitory concentrations (MIC) than standard antibiotics like ampicillin and chloramphenicol (B1208) against certain Gram-negative strains. nih.gov For example, P. fluorescens has been identified as a particularly sensitive bacterium to some of these novel derivatives. bg.ac.rs

The challenge of treating infections caused by Gram-negative ESKAPE pathogens such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Enterobacter species underscores the importance of this research. nih.gov Specific 1,2,4-triazole-3-thione derivatives have demonstrated significant activity against a panel of Gram-negative bacteria including E. coli, P. aeruginosa, and S. typhimurium, with MIC values comparable or superior to ampicillin. mdpi.com Furthermore, certain nalidixic acid-based 1,2,4-triazole-3-thione derivatives have shown high activity against P. aeruginosa. mdpi.com

Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives against Gram-Negative Bacteria

| Compound Type | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| 1H-1,2,4-triazolyl derivatives | P. fluorescens | More sensitive than to ampicillin/chloramphenicol | nih.govbg.ac.rs |

| 5-[2-(N,N-Dimethylsulfamoyl)-4,5-dimethoxybenzyl]-4-tert-butyl-1,2,4-triazole-3-thione | E. coli, P. aeruginosa, S. typhimurium | MIC = 0.24–0.48 µmol/mL | mdpi.com |

| 1-(dihalobenzylo)-1,2,4-triazole-3-thiols | E. coli | MIC = 1 µg/mL | mdpi.com |

| 1-(dihalobenzylo)-1,2,4-triazole-3-thiols | P. aeruginosa | MIC = 4 µg/mL | mdpi.com |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | P. aeruginosa | MIC = 16 µg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antimicrobial treatments. mdpi.com Research has focused on developing compounds that can inhibit biofilm formation or disperse existing biofilms. Thiazole (B1198619) nortopsentin analogues, for instance, have been shown to inhibit the initial stages of biofilm formation in both Gram-positive and Gram-negative bacteria, with particular selectivity for staphylococcal strains. nih.gov Some of these derivatives have demonstrated IC50 values in the low micromolar range against Staphylococcus aureus. nih.gov

Hybridization of chemical features from marine compounds has led to the development of thiadiazopyrimidinone derivatives. mdpi.com Certain compounds from this class have exhibited remarkable dispersal activity against pre-formed biofilms of clinically relevant pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and even the fungus Candida albicans. mdpi.com This suggests that derivatives based on the triazole scaffold could be engineered to possess anti-biofilm properties, offering a potential strategy to tackle chronic biofilm-mediated infections.

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. nih.gov Inhibiting the QS system is a promising anti-virulence strategy that can disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance. nih.gov While direct studies on this compound derivatives as QS inhibitors are not extensively detailed in the provided context, the broader class of heterocyclic compounds, including those with structural similarities to triazoles, has been investigated for QS antagonism. For example, various molecules that mimic natural acyl-homoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria, have been developed. nih.gov Thiolactone derivatives, for instance, have been shown to inhibit the autoinducer of P. aeruginosa QS. nih.gov Given the structural diversity achievable with triazole chemistry, it is plausible that derivatives of this compound could be designed to interfere with bacterial QS systems.

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, forming the core of widely used azole antifungals like fluconazole (B54011) and itraconazole. nih.gov Consequently, derivatives of this compound are of significant interest for their potential antifungal activities.

Research has demonstrated that newly synthesized 1H-1,2,4-triazolyl derivatives can possess potent antifungal properties, in some cases being 6 to 45 times more effective than reference drugs like ketoconazole (B1673606) and bifonazole. nih.govbg.ac.rs The antifungal activity of these compounds is often superior to their antibacterial activity. nih.govbg.ac.rs

Studies have shown that these derivatives are effective against a range of human and plant pathogenic fungi. For instance, certain compounds have displayed high sensitivity against Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride. nih.govbg.ac.rs The mechanism of action for the antifungal activity of triazole derivatives is often attributed to the inhibition of cytochrome P450-dependent enzymes, such as CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

The development of novel triazole derivatives continues to be a major focus in the search for new antifungal agents, particularly with the rise of drug-resistant fungal strains like Candida albicans. Structure-activity relationship (SAR) studies are crucial in guiding the design of more potent and selective antifungal compounds based on the 1,2,4-triazole scaffold.

Table 3: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Fungal Strain(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| Novel 1H-1,2,4-triazolyl derivatives | A. versicolor, A. ochraceus, A. niger, T. viride | 6 to 45 times more potent than ketoconazole and bifonazole | nih.govbg.ac.rs |

| 1,2,4-Triazole-3-thione Schiff bases | Gibberlla saubinetii, Gibberlla nicotiancola | More potent than triadimefon | nih.gov |

| Piperazine-containing 3-(furan-2-yl)-1,2,4-triazoles | Various plant pathogenic fungi | Showed better performance than other derivatives | nih.gov |

| 1,2,4-Triazole alcohol derivatives | Candida species (including fluconazole-resistant) | MIC values ranging from 0.063–1mg/mL | researchgate.net |

MIC: Minimum Inhibitory Concentration

Antifungal Properties

Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Physalospora piricola)

Derivatives of 1,2,4-triazole are well-established as potent antifungal agents. niscpr.res.in Research has demonstrated their efficacy against a range of pathogenic fungi, including clinically significant strains like Candida albicans and Aspergillus niger, as well as plant pathogens such as Physalospora piricola.

Numerous studies have evaluated novel 1,2,4-triazole derivatives against Candida albicans. While some synthesized series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed no positive results against C. albicans or A. niger nih.gov, other structural modifications have yielded highly active compounds. For instance, certain fluconazole analogues demonstrated significant activity, with MIC₈₀ values against a specific C. albicans strain being four times lower than that of fluconazole itself. nih.gov A comprehensive review highlighted that many 1,2,4-triazole derivatives exhibit excellent to moderate activity against Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from less than 0.063 to 32 μg/mL.

Similarly, activity against Aspergillus niger has been reported. niscpr.res.innih.gov One study found that specific triazole derivatives containing an imidazole (B134444) moiety showed higher activity against A. niger compared to other tested compounds in the same series. nih.gov

In the context of phytopathogenic fungi, a series of 1,2,4-triazole derivatives containing amino acid fragments were synthesized and tested. mdpi.com Two compounds in particular, 8d and 8k, displayed exceptional antifungal activity against Physalospora piricola, with EC₅₀ values of 10.808 µg/mL and 10.126 µg/mL, respectively. mdpi.com

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Derivative Class/Compound | Fungal Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 1,2,4-Triazole-Amino Acid Hybrids (Compound 8d) | Physalospora piricola | EC₅₀ | 10.808 µg/mL | mdpi.com |

| 1,2,4-Triazole-Amino Acid Hybrids (Compound 8k) | Physalospora piricola | EC₅₀ | 10.126 µg/mL | mdpi.com |

| Fluconazole Analogue (Compound 1d) | Candida albicans 14053 | MIC₈₀ | 0.25 µg/mL | nih.gov |

| Benzothiazolyl-triazole Analogue (Compound 4a) | Candida albicans | MIC | 0.39 µg/mL |

Mechanism of Action (e.g., CYP51 Inhibition)

The primary mechanism of action for azole antifungal agents, including 1,2,4-triazole derivatives, is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.com This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

The inhibition is competitive, where the nitrogen atom of the triazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. nih.govcardiff.ac.uk This binding prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from lanosterol, thereby blocking the ergosterol synthesis pathway. nih.gov The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication. nih.govnih.gov Molecular docking studies have consistently confirmed the strong binding affinity of various antifungal 1,2,4-triazole derivatives to the CYP51 active site, supporting this mechanism. mdpi.commdpi.comnih.gov

Antiviral Potency

The 1,2,4-triazole scaffold is present in a variety of compounds demonstrating significant antiviral activity against a spectrum of viruses. nih.govnih.gov Research has explored their efficacy against both RNA and DNA viruses.

Studies have shown that certain 1,2,4-triazole derivatives possess activity against the Hepatitis B virus (HBV). Specifically, sugar hydrazone derivatives of 2-(5-phenyl-3H-1,2,4-triazol-3-ylsulfanyl)acetohydrazide were identified as having the highest antiviral activity against HBV in one study. Other research has focused on enteroviruses, with several benzotriazole (B28993) derivatives showing selective activity against Coxsackievirus B5 (CVB5). nih.gov The most promising of these compounds appeared to act during the early phase of infection, possibly by interfering with viral attachment to the host cell. nih.gov

Furthermore, evaluations against other viruses have yielded positive results. Moderate activity has been reported for some triazole derivatives against Bovine Viral Diarrhoea Virus (BVDV), a surrogate model for Hepatitis C virus, and against Coxsackie Virus B2 (CVB-2). researchgate.net Additionally, certain oxindole (B195798) and triazole hybrids demonstrated moderate activity against HIV-1. researchgate.net

Antitubercular Efficacy against Mycobacterial Strains

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, has driven the search for new therapeutic agents. Derivatives of 1,2,4-triazole have emerged as a promising class of antitubercular compounds. mdpi.comniscpr.res.in

Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with potent activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. In one such study, a series of pyridine-1,2,4-triazole derivatives were evaluated, with compound C4 showing the highest activity against M. tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 µg/mL. mdpi.comnih.gov Another investigation identified novel 1,2,4-triazole derivatives with potent activity against the H37Rv strain (MIC = 0.03–0.13 μg/mL) and clinical isolates of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. johnshopkins.edu The potential target for these potent compounds was identified as the mycobacterial membrane protein Large 3 (MmpL3). johnshopkins.edu Other research has suggested that the mycobacterial cytochrome P450 enzyme CYP121 could be a molecular target for this class of compounds. mdpi.com

Table 2: Antitubercular Activity of Selected 1,2,4-Triazole Derivatives

| Derivative/Compound | Mycobacterial Strain | Activity Measurement | Result (µg/mL) | Source |

|---|---|---|---|---|

| Compound C4 | M. tuberculosis H37Ra | MIC | 0.976 | nih.gov |

| Compound 21 | M. tuberculosis H37Rv | MIC | 0.03 - 0.13 | johnshopkins.edu |

| Compound 28 | M. tuberculosis H37Rv | MIC | 0.03 - 0.13 | johnshopkins.edu |

| Compound 5n | M. tuberculosis | MIC | 12.5 | frontiersin.org |

| Compound 6e | M. tuberculosis H37RV | IC₅₀ | < 100 | niscpr.res.in |

Anticancer Activity Profiling

The 1,2,4-triazole nucleus is a key feature in several approved anticancer drugs, such as letrozole (B1683767) and anastrozole, underscoring its importance in oncology drug discovery. nih.govresearchgate.net Derivatives have shown significant antiproliferative effects across a wide range of human cancer cell lines. nih.govisres.org

Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF-7, Hep G2)

Derivatives of 1,2,4-triazole have been extensively evaluated for their cytotoxic effects against various human cancer cell lines, including the MCF-7 breast adenocarcinoma line and the HepG2 hepatocellular carcinoma line.

In studies involving the HepG2 cell line, triazole-based acetamides demonstrated notable anti-proliferative potential. nih.gov Compound 7f from this series, which features two methyl groups on the phenyl ring, exhibited the highest activity with an IC₅₀ value of 16.782 µg/mL. nih.gov Other synthesized series of nih.govisres.orgnih.govtriazolo[4,3-b] nih.govisres.orgnih.govtandfonline.comtetrazine derivatives also showed moderate anticancer activity against HepG2 cells. tandfonline.com

Against the MCF-7 breast cancer cell line, novel indolyl 1,2,4-triazole scaffolds have shown promising anti-proliferative activity. rsc.org Specifically, compounds Vf and Vg were identified as having potent cytotoxic activity, with IC₅₀ values of 2.91 µM and 0.891 µM, respectively, which were more potent than the reference compound staurosporine (B1682477) in that study. rsc.org The design of these and other triazole derivatives is often inspired by the structure of known anticancer agents like aromatase inhibitors. nih.gov

Table 3: Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives

| Derivative Class/Compound | Cancer Cell Line | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Triazole-Acetamide Hybrid (Compound 7f) | HepG2 (Liver) | IC₅₀ | 16.782 µg/mL | nih.gov |

| Indolyl 1,2,4-Triazole (Compound Vf) | MCF-7 (Breast) | IC₅₀ | 2.91 µM | rsc.org |

| Indolyl 1,2,4-Triazole (Compound Vg) | MCF-7 (Breast) | IC₅₀ | 0.891 µM | rsc.org |

| 1,2,4-triazole derivative (Compound 10a) | MCF-7 (Breast) | IC₅₀ | 1.1 µM | nih.gov |

| 1,2,4-triazole derivative (Compound 10d) | MCF-7 (Breast) | IC₅₀ | 0.9 µM | nih.gov |

Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer effects of 1,2,4-triazole derivatives are mediated through various mechanisms, including the inhibition of key enzymes and the induction of programmed cell death (apoptosis).

One significant mechanism involves the inhibition of enzymes crucial for cancer cell proliferation. Certain triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for cell division. nih.gov The same study also found that active compounds could inhibit cancer-related kinases such as EGFR and BRAF. nih.gov Another well-established mechanism, particularly for drugs like letrozole, is the inhibition of aromatase, an enzyme involved in estrogen synthesis, which is critical for the growth of hormone-dependent breast cancers. nih.gov

Beyond enzymatic inhibition, many 1,2,4-triazole derivatives exert their cytotoxic effects by inducing apoptosis. For example, the highly active indolyl 1,2,4-triazole compounds Vf and Vg were found to significantly induce apoptosis in MCF-7 cells. rsc.org The induction of apoptosis is often linked to the ability of a compound to cause cell cycle arrest. Compound Vf was shown to arrest the cell cycle in the S phase, while compound Vg caused arrest in the G₀/G₁ phase. rsc.org This cell cycle arrest can be triggered by the activation of tumor suppressor pathways, such as those involving the p53 protein, which can in turn initiate the apoptotic cascade. mdpi.com

Anti-inflammatory Response Modulation

Derivatives of the 1,2,4-triazole nucleus have been systematically investigated for their ability to modulate inflammatory responses. The mechanisms underlying this activity are varied and include the inhibition of protein denaturation and the suppression of key inflammatory enzymes.

A notable example is the derivative 5-pyridin-2-yl-1H- nih.govnih.govebi.ac.uktriazole-3-carboxylic acid ethyl ester, which has demonstrated significant anti-inflammatory effects in vitro. tandfonline.com In an egg albumin denaturation assay, a common method for screening anti-inflammatory drugs, this compound exhibited a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, a potent effect when compared to the 81.3% inhibition by the standard drug, aspirin. tandfonline.com The denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatic arthritis. tandfonline.com

Further research into 1,2,4-triazole derivatives has identified their role as inhibitors of cyclooxygenases (COX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), enzymes crucial to the prostaglandin E2 production pathway. ebi.ac.uk For instance, certain 1,2,4-triazoles derived from ibuprofen (B1674241) have shown good anti-inflammatory activity against the mPGES-1 enzyme. ebi.ac.uk In vivo studies using the carrageenan-induced rat paw edema model have also confirmed the anti-inflammatory potential of these derivatives, with some compounds exhibiting activity comparable to the standard drug indomethacin. ebi.ac.uk Additionally, a series of 3-aryl(heteryl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govebi.ac.uktriazolo[4,3-a]azepin-3-yl)acrylonitrile derivatives have been synthesized and evaluated, with one compound in particular, 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- nih.govnih.govebi.ac.uktriazolo[4,3-a]azepin-3-yl)acrylonitrile, showing a high level of analgesic activity, which is often linked to anti-inflammatory pathways. bldpharm.com

Table 1: Selected 1,2,4-Triazole Derivatives with Anti-inflammatory Activity

| Compound/Derivative Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| 5-pyridin-2-yl-1H- nih.govnih.govebi.ac.uktriazole-3-carboxylic acid ethyl ester | Egg Albumin Denaturation | 71.1% inhibition at 1000 µg/mL. | tandfonline.com |

| 1,2,4-Triazoles derived from Ibuprofen | mPGES-1 Enzyme Inhibition | Demonstrated good anti-inflammatory activity with low cytotoxicity. | ebi.ac.uk |

| 1,2,4-Triazole derivative 46 (Khan's team) | Carrageenan-induced rat paw edema | Activity similar to standard drug indomethacin. | ebi.ac.uk |

Antioxidant Capacity and Mechanisms

The 1,2,4-triazole scaffold is a recurring motif in compounds designed for antioxidant activity. These derivatives combat oxidative stress, which is implicated in numerous pathological conditions, through various mechanisms, including free radical scavenging and metal chelation.

Studies on 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles have established clear structure-activity relationships. nih.gov The introduction of a free amino group (-NH2) at the N4 position of the triazole ring was found to confer a very high ability to reduce the level of thiobarbituric acid reactive substances (TBA-RS), indicating potent antioxidant action. nih.gov Conversely, substituting the N4 atom with methyl or ethyl groups often had a negative effect on this activity. nih.gov

The antioxidant potential of phenol (B47542) and pyridine-substituted 1,2,4-triazole derivatives has been comprehensively evaluated using multiple assays. sigmaaldrich.com One compound, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, demonstrated high total antioxidant activity and potent scavenging of both ABTS cation radicals and DPPH radicals. sigmaaldrich.com This highlights the role of electron-donating groups, such as phenolic hydroxyls, in enhancing the antioxidant capacity of the triazole ring. sigmaaldrich.com Further research on 1,2,4-triazole derivatives of nalidixic acid confirmed significant antioxidant capabilities through DPPH and ABTS assays, with one mercapto-1,2,4-triazole derivative showing an exceptionally low ABTS IC50 value of 0.397 μM. olemiss.edu Additionally, some 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have been recognized for their reactive oxygen species (ROS) scavenging activity, which is linked to their effectiveness in models of pharmacoresistant epilepsy. nih.gov

Table 2: Antioxidant Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative Class | Assay | Result | Reference |

|---|---|---|---|

| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | TBA-RS reduction | Very high activity (p <0.01). | nih.gov |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | ABTS radical scavenging | IC50 = 4.59 µg/mL. | sigmaaldrich.com |

| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | DPPH radical scavenging | IC50 = 7.12 µg/mL. | sigmaaldrich.com |

| Mercapto-1,2,4-triazole (3d ) from nalidixic acid | ABTS radical scavenging | IC50 = 0.397 μM. | olemiss.edu |

Central Nervous System (CNS) Activities

Derivatives of this compound have shown significant promise for their effects on the central nervous system, including anticonvulsant and neuroprotective properties, as well as interactions with key neurotransmitter receptors.

Anticonvulsant Effects

The 1,2,4-triazole ring is a core component of many compounds investigated for anticonvulsant activity. Epilepsy, a common neurological disorder, is often treated with agents that can suppress abnormal neuronal discharge, and triazole derivatives have emerged as a promising class of candidates. mdpi.com

A wide range of these derivatives have been evaluated in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.net For example, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was identified as a potent compound with a median effective dose (ED50) of 23.7 mg/kg in the MES test. mdpi.com Another series, 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indole derivatives, also demonstrated significant anticonvulsant activity; the 1-nonyl substituted compound had an ED50 of 10.2 mg/kg, showing better activity and a higher safety profile than the established drug carbamazepine. researchgate.net Similarly, certain N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters were active in both the 6Hz and MES seizure tests at a dose of 100 mg/kg without showing neurotoxicity. achemblock.com The anticonvulsant potential of these compounds is often linked to their ability to modulate GABAergic neurotransmission. nih.gov

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Test Model | ED50 (Median Effective Dose) | Reference |

|---|---|---|---|

| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES (mice, i.p.) | 23.7 mg/kg | mdpi.com |

| 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one | MES (mice, i.p.) | 26.9 mg/kg | mdpi.com |

| 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-nonyl-1H-indole | MES (mice, i.p.) | 10.2 mg/kg | researchgate.net |

| Compound 4g (hydroxylamine ester derivative) | MES & 6Hz tests (mice, i.p.) | Active at 100 mg/kg (no neurotoxicity) | achemblock.com |

Neuroprotective Properties

Beyond seizure control, 1,2,4-triazole derivatives have demonstrated significant neuroprotective effects, particularly in models of Parkinson's disease (PD). This neurodegeneration is characterized by the death of dopaminergic neurons and the aggregation of the protein alpha-synuclein (B15492655) (α-syn). nih.gov

A key derivative, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, has been identified as a potent neuroprotective agent. nih.gov In a mouse model using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound was able to prevent motor deficits (bradykinesia). nih.gov Immunohistochemical analysis revealed that it significantly enhanced the levels of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and reduced the expression of α-syn in the midbrain of MPTP-treated mice. nih.gov These findings suggest that the 5-(4-pyridinyl)-4H-1,2,4-triazole core is a valuable chemical template for designing agents to combat neurodegeneration in PD. nih.gov

In another study using the 6-hydroxydopamine (6-OHDA) neurotoxicity model, various 3-(1H-1,2,4-triazol-1-yl)-N-propananilide derivatives were found to possess neuroprotective activity. researchgate.net The most active compounds were shown to decrease levels of the pro-apoptotic proteins caspase-3 and Bax, further supporting the potential of this chemical class in protecting neuronal cells from apoptotic death. researchgate.net

Table 4: Neuroprotective Effects of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Model | Key Neuroprotective Findings | Reference |

|---|---|---|---|

| Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | MPTP-induced neurodegeneration in mice | Enhanced levels of tyrosine hydroxylase (TH); reduced α-synuclein expression; prevented bradykinesia. | nih.gov |

Receptor Antagonism (e.g., Cannabinoid CB1, GABA-A α-2, α-3, α-5)

The interaction of 1,2,4-triazole derivatives with CNS receptors is a critical aspect of their medicinal chemistry, with significant findings in the modulation of cannabinoid and GABA-A receptors.

Cannabinoid CB1 Receptor: The 1,2,4-triazole scaffold has been successfully employed to develop antagonists for the cannabinoid type 1 receptor (CB1R), a target for treating obesity and other disorders. nih.gov A class of 3-alkyl-1,5-diaryl-1H-1,2,4-triazoles was identified as novel CB1R antagonists, with the lead compound 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1H-1,2,4-triazole (LH21) exhibiting antiobesity activity in vivo. nih.gov Further exploration led to the synthesis of 1-benzyl-1H-1,2,4-triazoles, some of which showed CB1R affinity in the nanomolar range. nih.gov Another study focused on diarylpyrazolyl carboxamides containing a 1,2,4-triazole ring, which demonstrated a significant improvement in CB1 receptor binding affinity and excellent selectivity over the CB2 receptor. nih.gov More recently, novel 1,2,4-triazole derivatives were developed that showed potent anti-CB1 activity, structurally resembling known antagonists. tandfonline.com

Table 5: 1,2,4-Triazole Derivatives as Cannabinoid CB1 Receptor Antagonists

| Compound/Derivative Class | Binding Affinity/Activity | Selectivity | Reference |

|---|---|---|---|

| 3-Alkyl-1,5-diaryl-1H-1,2,4-triazoles (e.g., LH21) | In vivo antagonist activity | - | nih.gov |

| 1-Benzyl-1H-1,2,4-triazoles (e.g., 12a ) | Nanomolar CB1R affinity | - | nih.gov |

| 1,2,4-Triazole-containing diarylpyrazolyl carboxamides | Significant improvement in CB1 binding affinity | Excellent selectivity for CB1 over CB2 | nih.gov |

GABA-A Receptor: The γ-aminobutyric acid type A (GABA-A) receptor is a primary target for anticonvulsant and anxiolytic drugs. nih.gov While direct antagonism by triazoles is less common, their role as modulators, particularly at specific subunit interfaces, is of great interest. The effects of many benzodiazepines are mediated by different populations of GABA-A receptors containing α1, α2, α3, or α5 subunits. nih.gov

Table 6: Interaction of 1,2,4-Triazole Derivatives with GABA-A Receptors

| Compound/Derivative Class | Receptor Interaction | Key Findings | Reference |

|---|---|---|---|

| 4-Aryl-5-(pyridin-4-yl)-1,2,4-triazole-3-thione | GABA-A receptor / BDZ-binding site | Showed affinity in radioligand binding assays. | nih.gov |

Enzyme Inhibition Studies

The 1,2,4-triazole nucleus is a versatile scaffold for designing inhibitors against a wide range of enzymes, playing a role in the potential treatment of diseases like Alzheimer's, diabetes, and various infections. nih.gov

A series of azinane triazole-based derivatives were synthesized and found to be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.govwikipedia.org Two derivatives with methyl phenyl substitutions were particularly potent against AChE and BChE, enzymes relevant to Alzheimer's disease, and also showed strong inhibition of α-glucosidase, a target for diabetes mellitus. nih.govwikipedia.org

The inhibition of carbonic anhydrase (CA) has also been explored. Derivatives of 4-amino-1H-1,2,4-triazole are known to have broad biological activities, and when incorporated into a 1,2,4-triazole-5-one framework with a phenolic motif, they can act as inhibitors of the CA II isoenzyme. As previously mentioned in the anti-inflammatory section, triazole derivatives have also been developed as inhibitors of COX and mPGES-1 enzymes. ebi.ac.uk This broad inhibitory profile underscores the therapeutic potential of the 1,2,4-triazole core structure in medicinal chemistry.

Table 7: Enzyme Inhibition by Selected 1,2,4-Triazole Derivatives

| Derivative Class | Target Enzyme | Inhibition Value (IC50 / Ki) | Reference |

|---|---|---|---|

| Azinane triazole (12d ) | Acetylcholinesterase (AChE) | IC50 = 0.73 µM | nih.govwikipedia.org |

| Azinane triazole (12d ) | α-Glucosidase | IC50 = 36.74 µM | nih.govwikipedia.org |

| Azinane triazole (12m ) | Butyrylcholinesterase (BChE) | IC50 = 0.038 µM | nih.govwikipedia.org |

| Azinane triazole (12d ) | Urease | IC50 = 19.35 µM | nih.govwikipedia.org |

| 1,2,4-Triazole-5-one derivatives | Carbonic Anhydrase II | Ki values in the range of 0.017-0.037 mM |

Anti-urease Activity

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is, therefore, a key strategy in combating these infections. Derivatives of this compound have been investigated as potential urease inhibitors.

A study on 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides, which are derived from a related triazole structure, demonstrated moderate to good urease inhibitory potential. pjps.pk For instance, the derivative 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide showed an IC50 value of 42.57± 0.13 µM, compared to the standard inhibitor thiourea (B124793) with an IC50 of 21.25±0.15µM. pjps.pk Another study on pjps.pkzsmu.edu.uanih.govtriazolo[3,4-b] pjps.pkzsmu.edu.uanih.govthiadiazole derivatives also reported potent urease inhibition, with IC50 values ranging from 0.87 to 8.32 µM, significantly lower than that of thiourea (IC50 = 22.54 ± 2.34 µM). nih.gov The most potent compound in this series exhibited a competitive type of inhibition. nih.gov

Furthermore, azinane-containing 1,2,4-triazole derivatives have been synthesized and evaluated for their urease inhibitory activity. nih.gov A methyl phenyl-substituted derivative in this series was identified as a potent urease inhibitor with an IC50 value of 19.35 ± 1.28 μM. nih.gov Similarly, a series of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivatives were investigated, with one compound showing noncompetitive inhibition and a Ki value of 32.01±0.25 µM. scispace.com

Table 1: Anti-urease Activity of this compound Derivatives

| Compound/Derivative Class | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(3-methyl-phenyl)propanamide | 42.57 ± 0.13 | - | pjps.pk |

| pjps.pkzsmu.edu.uanih.govtriazolo[3,4-b] pjps.pkzsmu.edu.uanih.govthiadiazole derivative (unsubstituted) | 0.87 ± 0.09 | Competitive | nih.gov |

| Methyl phenyl-substituted azinane-triazole derivative | 19.35 ± 1.28 | - | nih.gov |

| 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide derivative | - | Noncompetitive (Ki = 32.01 ± 0.25) | scispace.com |

| Thiourea (Standard) | 21.25 ± 0.15 | - | pjps.pk |

Anti-lipase Activity

Pancreatic lipase (B570770) is a crucial enzyme in the digestion and absorption of dietary fats. Inhibiting this enzyme can reduce fat absorption, making it a target for the development of anti-obesity drugs. Several derivatives of this compound have shown promising anti-lipase activity.

In one study, a series of fifteen new heterocyclic compounds were synthesized from 2-[3-(4-chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-4-yl]-acetohydrazide. One of the derivatives, 2-{[3-(4-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-4-yl]acetyl}-4-methyl thiosemicarbazide (B42300), exhibited the best anti-lipase activity with an IC50 value of 112.3±5.1 µM. niscpr.res.in Another study on 1,2,4-triazol-5(3)-one derivatives found that several compounds showed considerable anti-lipase activity, with one derivative exhibiting an IC50 of 1.45 ± 0.12 μM, which is comparable to the standard drug orlistat. irbis-nbuv.gov.ua

Table 2: Anti-lipase Activity of this compound Derivatives

| Compound/Derivative Class | IC50 (µM) | Reference |

|---|---|---|

| 2-{[3-(4-Chlorobenzyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole-4-yl]acetyl}-4-methyl thiosemicarbazide | 112.3 ± 5.1 | niscpr.res.in |

| 1,2,4-triazol-5(3)-one derivative | 1.45 ± 0.12 | irbis-nbuv.gov.ua |

| Orlistat (Standard) | 0.050 | niscpr.res.in |

General Enzyme Inhibitory Mechanisms

Derivatives of 1,2,4-triazoles are known to inhibit a variety of enzymes through different mechanisms, often involving interactions with the enzyme's active site. The nitrogen atoms of the triazole ring can act as ligands, coordinating with metal ions in metalloenzymes or forming hydrogen bonds with amino acid residues in the active site. pjps.pknih.gov

For instance, in the case of urease, a nickel-containing enzyme, the triazole ring can interact with the nickel ions, disrupting the enzyme's catalytic activity. Molecular docking studies have shown that these derivatives can fit into the active site of urease, forming interactions with key amino acid residues. pjps.pk

In the context of aromatase, a cytochrome P450 enzyme, the nitrogen atoms of the 1,2,4-triazole ring are thought to bind to the iron atom in the heme group of the enzyme, which is a common mechanism for azole-based aromatase inhibitors. nih.gov

Furthermore, derivatives of 1,2,4-triazoles have been shown to inhibit other enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase. nih.gov The inhibitory mechanism for these enzymes often involves the blockade of the active site, preventing the substrate from binding. For example, some triazole derivatives have been identified as competitive inhibitors of AChE, indicating that they bind to the same active site as the natural substrate, acetylcholine.

Other Biological Activities

Antimalarial Potential

Malaria remains a significant global health problem, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Triazole derivatives have emerged as a promising class of compounds with antiplasmodial and antimalarial activities. researchgate.net